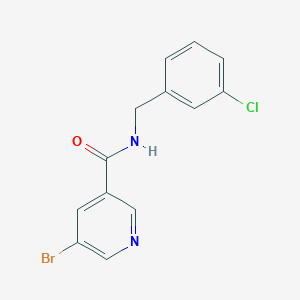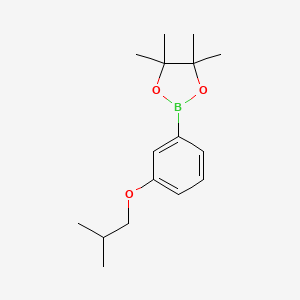
2-(3- Isobutoxyphenyl)-4,4,5,5-tetramethyl-1.3.2-dioxaborolane; 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1.3.2-dioxaborolane (97%) is an organoboron compound that has been extensively studied for its potential applications in organic synthesis and scientific research. This compound, also known as “IBP-TMD”, is a versatile reagent that has been used in a wide range of chemical transformations, including reduction, oxidation, and cyclization reactions. It has also been used as a catalyst in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. In addition, IBP-TMD has been investigated for its potential use in medical and biotechnological applications, such as gene therapy, drug delivery, and tissue engineering.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 3-isobutoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.
Starting Materials
3-isobutoxyphenylboronic acid, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Palladium catalyst
Reaction
To a solution of 3-isobutoxyphenylboronic acid (1.0 equiv) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in anhydrous tetrahydrofuran, add a palladium catalyst (0.1 equiv)., Heat the reaction mixture at 80°C for 24 hours under an inert atmosphere., After completion of the reaction, cool the mixture to room temperature and filter off the catalyst., Concentrate the filtrate under reduced pressure to obtain the crude product., Purify the crude product by column chromatography using a suitable solvent system to obtain 2-(3-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in 97% yield.
作用机制
IBP-TMD acts as an organoboron compound, which means that it is capable of forming covalent bonds with carbon atoms. In addition, IBP-TMD is capable of forming boron-carbon bonds, which are strong, stable, and highly reactive. This makes IBP-TMD a versatile reagent that can be used in a wide range of chemical transformations, including reduction, oxidation, and cyclization reactions.
生化和生理效应
IBP-TMD has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, and has been shown to inhibit the formation of reactive oxygen species (ROS). In addition, IBP-TMD has been shown to inhibit the activity of several enzymes, including cytochrome P450, glucosidase, and lipoxygenase. Furthermore, IBP-TMD has been shown to have anti-inflammatory effects and may be useful in the treatment of a variety of inflammatory diseases.
实验室实验的优点和局限性
IBP-TMD is a versatile reagent that can be used in a wide range of chemical reactions. It is simple and efficient to synthesize, and can be obtained in high yields. Furthermore, IBP-TMD is stable and can be stored for long periods of time. The main limitation of IBP-TMD is that it is a relatively expensive reagent, and may not be suitable for large-scale applications.
未来方向
The potential applications of IBP-TMD are vast and varied. It has been investigated for its potential use in medical and biotechnological applications, such as gene therapy, drug delivery, and tissue engineering. In addition, IBP-TMD has been studied for its potential use in the development of new materials with unique properties, and may be useful in the synthesis of polymers and nanomaterials. Furthermore, IBP-TMD has been investigated for its potential use in the synthesis of pharmaceuticals and agrochemicals, and may be useful in the development of new drugs and pesticides. Finally, IBP-TMD has been studied for its potential use in the treatment of a variety of inflammatory diseases, and may be useful in the development of new treatments for these conditions.
科学研究应用
IBP-TMD has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. In addition, IBP-TMD has been investigated for its potential use in medical and biotechnological applications, such as gene therapy, drug delivery, and tissue engineering. IBP-TMD has also been used in the synthesis of polymers and nanomaterials, and has been investigated for its potential use in the development of new materials with unique properties.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-12(2)11-18-14-9-7-8-13(10-14)17-19-15(3,4)16(5,6)20-17/h7-10,12H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNRUMKHSNHSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

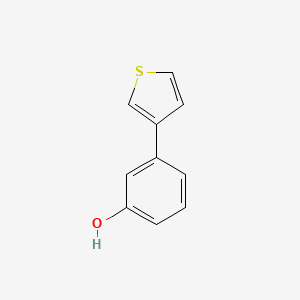
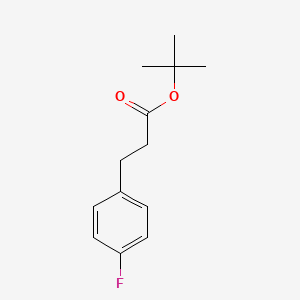
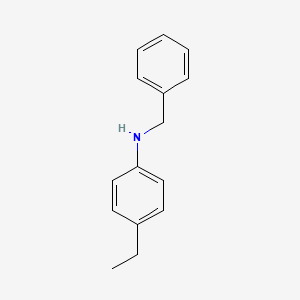
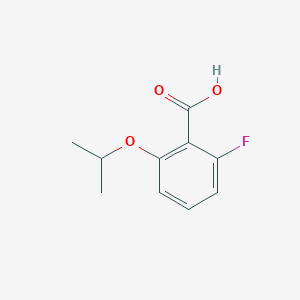
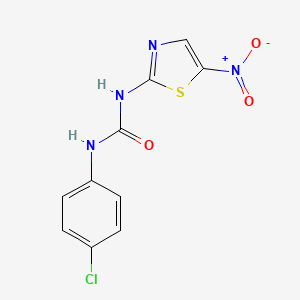

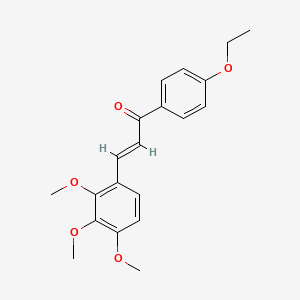
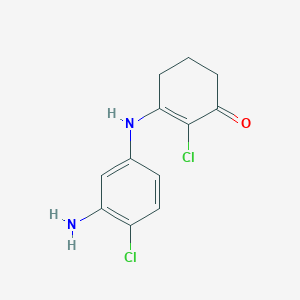
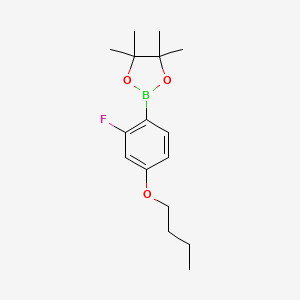
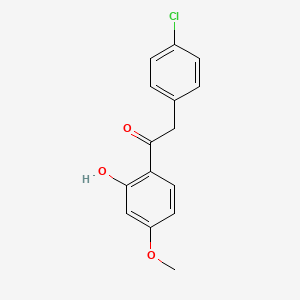
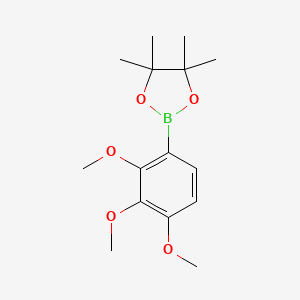
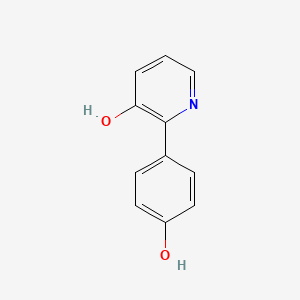
![3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid](/img/structure/B6355354.png)
